[1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride and pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and interacting with specific molecular targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system (CNS) applications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness: Compared to similar compounds, [1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone stands out due to its unique combination of the benzenesulfonyl and pyrrolidinyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced ability to interact with biological membranes, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-8-12-18(13-9-14)22(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZWOBQBNYZALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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